REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.NC(N)=O.O.N.[CH3:17][N:18]1CCC[C:19]1=[O:23]>>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:17]=[N:18][C:19](=[O:23])[NH:10]2)=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
22.4 mmol
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
semicarbazone
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added until basic pH
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled on an ice bath
|
Type
|
FILTRATION
|
Details
|
the semicarbazone filtered off
|
Type
|
FILTRATION
|
Details
|
the crude material filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1NC(N=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |